6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine
Overview
Description
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine is a chemical compound with the CAS Number: 1220018-69-8 . It has a molecular weight of 219.67 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C11H10ClN3 . The InChI Code for this compound is 1S/C11H10ClN3/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9/h1-7H,8H2,(H,14,15) .Scientific Research Applications
Synthesis and Chemical Properties
6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine serves as a precursor in the synthesis of various heterocyclic compounds due to its versatile chemical structure. Research highlights its utility in the facile synthesis of substituted pyridazine-3,6-diamines, which are of interest in medicinal chemistry. This process utilizes a Buchwald protocol, enabling the creation of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines without the need for additional protecting groups, thus simplifying the synthetic route and broadening the scope of accessible derivatives for further chemical exploration (Wlochal & Bailey, 2015).
Coordination Chemistry and Material Science
The compound's pyrazinylmethyl group demonstrates notable electron withdrawing effects, which have been explored in the context of trivalent f-element coordination chemistry. A study investigating aminopolycarboxylate complexants for trivalent lanthanides and actinides (such as americium and curium) showcased how substituting a N-acetate pendant arm with a N-2-pyrazinylmethyl group affects the thermodynamics of ligand protonation and metal complexation. This research not only provides insights into the soft donor character of the pyrazinylmethyl group but also has implications for enhancing the selectivity and efficiency of f-element separation processes, crucial for nuclear waste management and recycling strategies (Grimes et al., 2020).
Antimicrobial and Antifungal Applications
In the realm of pharmaceuticals, derivatives of 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine have been evaluated for their antimicrobial and antifungal activities. For instance, chlorinated N-phenylpyrazine-2-carboxamides, synthesized from chlorides of substituted pyrazinecarboxylic acids, exhibited potent activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, indicating potential applications in treating tuberculosis and fungal infections. These studies not only underline the bioactive potential of such compounds but also emphasize the importance of structural modifications in tuning their activity profiles (Doležal et al., 2010).
Catalysis and Synthetic Methodology
Research into the synthetic applications of 6-Chloro-N-(4-pyridinylmethyl)-2-pyrazinamine-related compounds has also extended into catalysis, demonstrating their utility in facilitating a variety of chemical transformations. For instance, these compounds have been involved in the synthesis of triazolopyridine derivatives, showcasing their role in catalyzing reactions crucial for constructing complex molecular architectures. Such studies highlight the broader implications of these compounds in synthetic organic chemistry, offering novel routes to diverse functional molecules (Flefel et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYVFPKDYKVUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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